molecular formula C12H18N2O B8606103 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one

4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one

Cat. No. B8606103
M. Wt: 206.28 g/mol
InChI Key: ZRWPFXDIUAUQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[(3-ethylcyclohex-3-en-1-yl)methyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C12H18N2O/c1-2-9-4-3-5-10(6-9)7-11-8-13-12(15)14-11/h4,8,10H,2-3,5-7H2,1H3,(H2,13,14,15)

InChI Key

ZRWPFXDIUAUQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC(C1)CC2=CNC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of NiCl2 (0.364 g, 2.81 mmol) in EtOH (20 mL) was reacted with NaBH4 (0.053 mg, 1.40 mmol) at rt for 15 m after saturation of the solution with hydrogen gas. Ethylene diamine (0.17 g, 2.81 mmol) was added followed by the alkynyl imidazol (Intermediate R15, 0.26 g, 1.40 mmol) at rt for 45 m under an atmosphere of hydrogen gas. The mixture was filtered, diluted with chloroform and subjected to an aqueous work-up. The residue was purified by chromatography on SiO2 to give 4-(3-vinyl-cyclohex-3-enylmethyl)-1H-imidazole (72%). To 4-(3-vinyl-cyclohex-3-enylmethyl)-1H-imidazole (0.09 g, 0.47 mmol) in ethanol (3 mL) at 0° C. was added H2NNH2.H2O (0.93 mL, 19.1 mmol) followed by H2O2 (30%) (0.488 g, 14.4 mmol) and the mixture was stirred for 45 m at 0° C. and an additional 6 h at rt. The reaction was quenched and the material was purified by an aqueous work-up. The imidazole compound was purified further by isolation of the fumaric acid salt. The fumarate was converted to the compound 4-(3-ethyl-cyclohex-3-enylmethyl)-1,3-dihydro-imidazol-2-one (Compound 59) by the applicable step of Method P.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.488 g
Type
reactant
Reaction Step Two

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